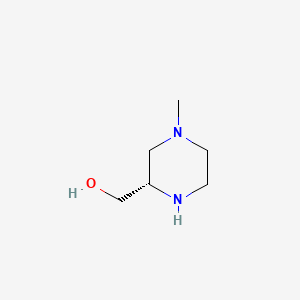

(s)-(4-Methylpiperazin-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Methanol is primarily produced from natural gas, where natural gas is used both as a feedstock and as a process fuel . The biomass-based syngas has a lower H2 content and higher CO2 than the typical syngas obtained from natural gas reforming which is used for the commercial methanol synthesis process .Molecular Structure Analysis

Methanol consists of a methyl group linked with a hydroxyl group . It is not a hydrocarbon since the hydroxyl group is chemically bonded to the carbon atom .Chemical Reactions Analysis

Methanol is used in a wide range of chemical reactions. It is used in the production of formaldehyde, acetic acid, and a variety of other chemicals . The methanol yield is most sensitive to temperature followed by pressure, CO2/CO, and H2/(CO + CO2) molar ratios .Physical And Chemical Properties Analysis

Methanol is a colorless, volatile liquid with a faintly sweet pungent odor . It has a boiling point of 64.7 °C and a melting point of -97.6 °C . It is a flammable, light, poisonous liquid .Aplicaciones Científicas De Investigación

Synthesis and Ligand Applications

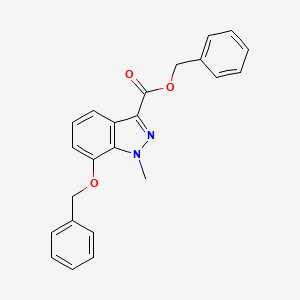

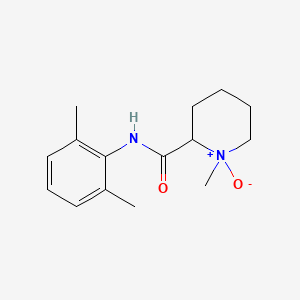

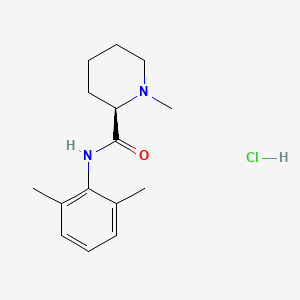

A novel synthesis route for (1-Benzylpiperazin-2-yl)methanols from (S)-serine demonstrates the chemical's role as a precursor in creating ligands for central nervous system receptors. This pathway utilizes diastereomeric oxazolidine derivatives as intermediates and highlights the potential of (S)-(4-Methylpiperazin-2-yl)methanol derivatives in medicinal chemistry and pharmacology. The synthesized compounds have shown promising interaction with σ1-receptors, which are significant in various neurological processes and disorders (Beduerftig, Weigl, & Wünsch, 2001).

Catalysis and Material Synthesis

In the realm of materials science, (S)-(4-Methylpiperazin-2-yl)methanol finds application through its involvement in in-situ template generation for synthesizing open-framework zinc phosphites and phosphate. This process highlights the chemical's role in facilitating novel structure-directing agents (SDAs) via N-methylation transformations. Such advancements underscore the material's utility in developing new catalytic processes and materials with potential applications in various industrial and technological domains (Wang et al., 2013).

Methanol as a Feedstock for Biotechnology

(S)-(4-Methylpiperazin-2-yl)methanol's parent compound, methanol, serves as a cornerstone in biotechnological research, particularly in the development of methylotrophic bacteria for bioprocesses. These advancements aim at utilizing methanol as an alternative carbon source for producing value-added chemicals and fuels. The engineering of methylotrophic Escherichia coli to utilize methanol for metabolite production illustrates the broader scientific interest in methanol's applications in sustainable biotechnology and industrial processes (Whitaker et al., 2017).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[(2S)-4-methylpiperazin-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-8-3-2-7-6(4-8)5-9/h6-7,9H,2-5H2,1H3/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIKJOXETSHPGJ-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN[C@@H](C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(s)-(4-Methylpiperazin-2-yl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.